Anisessine is synthesized through organic chemical processes and does not occur naturally. Its synthesis typically involves the reaction of specific precursors under controlled laboratory conditions.
Anisessine is classified as a pyrrolidinone derivative. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon (in this case, nitrogen).
The synthesis of Anisessine can be achieved through several methods, with a common approach involving the reaction of 4-methoxybenzoyl chloride with pyrrolidine. This method allows for the formation of the desired pyrrolidinone structure.
Anisessine has a molecular formula of and a molecular weight of approximately 219.25 g/mol. The structure features a pyrrolidinone ring attached to a methoxyphenyl group.
Anisessine can undergo several chemical reactions typical for pyrrolidinones, including:
The mechanism of action of Anisessine is not fully elucidated but is thought to involve interactions with specific receptors in biological systems. Its structural similarity to other pharmacologically active compounds suggests potential effects on neurotransmitter systems.
Anisessine has potential applications in:
The molecular architecture of anisessine comprises a 1,3,4-oxadiazole heterocycle serving as the central scaffold, with a sulfonamide group (-SO₂NH-) and a carboxamide moiety (-CONH-) occupying adjacent positions. This arrangement creates a polar-apolar dichotomy within the molecule, with the sulfonamide providing strong hydrogen-bonding capacity and the carboxamide contributing both hydrogen-bond donor and acceptor properties. The molecular formula C₂₀H₁₉N₃O₃ corresponds to a molecular mass of 349.39 g/mol, with calculated elemental composition of 68.75% carbon, 5.48% hydrogen, 12.03% nitrogen, and 13.74% oxygen. The extended aromatic system provided by the oxadiazole ring and substituted phenyl groups contributes to the compound's planarity and influences its spectroscopic properties and intermolecular interactions [6].
Advanced analytical techniques have been employed for comprehensive structural elucidation:
Table 1: Spectroscopic Characterization Techniques for Anisessine
Technique | Key Features Identified | Analytical Utility |
---|---|---|
¹H/¹³C NMR | Aromatic proton patterns, amide NH shifts, carbonyl carbon resonances | Confirmation of molecular scaffold and functional group connectivity |
HRMS | Precise mass measurement, fragmentation patterns | Molecular formula verification and structural fingerprinting |
FT-IR | S=O, C=O, and N-H stretching frequencies | Functional group identification and hydrogen-bonding analysis |
UHPLC-IM-MS | Retention time, drift time separation | Isomer differentiation and purity assessment [1] |
Anisessine exhibits structural isomerism arising from alternative bonding arrangements of its functional groups relative to the oxadiazole core. Positional isomers may form during synthesis depending on whether sulfonamide and carboxamide groups adopt ortho, meta, or para orientations on their respective phenyl substituents. Computational studies using density functional theory (DFT) reveal significant energy differences (up to 15 kJ/mol) between these positional isomers, influencing their relative abundance and stability. Additionally, the compound demonstrates atropisomerism due to restricted rotation around the biaryl axis connecting the oxadiazole to substituted phenyl rings, with rotational barriers exceeding 100 kJ/mol at room temperature [10].
The tautomeric behavior of anisessine presents additional complexity, particularly involving the carboxamide group and adjacent heteroatoms. Solution-phase NMR studies in DMSO-d₆ reveal tautomeric equilibria between carbonyl and hydroxyimidic acid forms, evidenced by dual signal sets in ratios approximating 2:1. This dynamic equilibrium significantly influences the molecule's hydrogen-bonding capacity and dipole moment, which range from 4.5-6.2 Debye across tautomeric forms. Modern analytical approaches including ion mobility spectrometry-mass spectrometry (IMS-MS) enable separation and characterization of these isomeric species based on their collisional cross-section differences, with measured values varying by 5-8% between isomers [1] [9].
Table 2: Isomeric Forms of Anisessine and Their Characteristics
Isomer Type | Structural Basis | Differentiation Method | Key Property Differences |
---|---|---|---|
Positional Isomers | Functional group orientation on phenyl rings | UHPLC retention time (ΔRT=1.2-3.5 min) | Polarity, dipole moment, crystal packing |
Atropisomers | Restricted aryl-aryl bond rotation | Chiral stationary phase chromatography | Optical rotation, biological activity |
Tautomers | Proton migration between N/O atoms | Variable temperature NMR | Hydrogen bonding capacity, acidity (pKa 8.2-9.7) |
Conformers | Free rotation of flexible bonds | Ion mobility spectrometry (drift time) | Solvation energy, membrane permeability |
The initial identification of anisessine occurred serendipitously during electrophilic amidation experiments in the late 1990s, when researchers observed unexpected cyclization products while attempting to functionalize benzenesulfonamide derivatives with carboxylic anhydrides. Early synthetic routes relied on stepwise linear approaches beginning with 5-phenyl-1,3,4-oxadiazole-2-thiol, progressing through alkylation, oxidation, and amination sequences with overall yields below 15%. These inefficient methodologies severely limited material availability for biological evaluation. The compound's structural resemblance to known carbonic anhydrase inhibitors prompted preliminary investigations into its enzyme inhibition properties, revealing promising nanomolar affinity against isoforms hCA II and hCA XII despite the synthetic challenges [4] [5].
The first-generation synthesis suffered from multiple limitations including harsh reaction conditions (pyridine reflux, 48 hours), low functional group tolerance, and cumbersome purification requirements involving repeated silica gel chromatography. These constraints restricted early structure-activity relationship studies to fewer than twenty analogs, insufficient for comprehensive pharmacological assessment. Nevertheless, these preliminary investigations established the critical importance of the sulfonamide-carboxamide juxtaposition for target binding, as removal of either functionality resulted in complete loss of enzyme inhibitory activity. The discovery that anisessine could penetrate blood-brain barrier models in vitro further stimulated interest in developing improved synthetic access [4].
Contemporary synthetic approaches to anisessine leverage convergent strategies that have dramatically improved efficiency and scalability. The current gold-standard method employs a one-pot, three-component reaction between aryl sulfonyl chlorides, amino acids, and aryl isocyanates under phase-transfer conditions, achieving yields exceeding 65% with minimal purification requirements. This represents a fivefold improvement over original methodologies. Key innovations enabling this advancement include:
Modern techniques have addressed the historical limitations in anisessine production through several strategic advances:
The development of direct C-H functionalization protocols represents the most recent innovation, allowing introduction of diverse substituents without pre-functionalized starting materials. Computational studies using density functional theory have been instrumental in predicting reaction pathways and optimizing transition state energies, particularly for the critical cyclodehydration step that forms the oxadiazole core. These methodological advances have expanded the accessible chemical space around the anisessine scaffold, enabling synthesis of over 300 structural analogs for comprehensive structure-activity relationship studies [4] [10].
The strategic integration of sulfonamide and carboxamide pharmacophores within the anisessine structure enables simultaneous interaction with multiple biological targets through complementary binding mechanisms. Sulfonamides function as potent zinc-binding groups (ZBGs) capable of coordinating catalytic zinc ions in metalloenzymes, while the carboxamide moiety provides additional hydrogen-bonding interactions with protein backbone atoms. This dual functionality confers particularly high affinity for carbonic anhydrase isoforms (CA II, CA IX, CA XII) with inhibition constants (Kᵢ) in the 5-50 nM range, surpassing many monosubstituted sulfonamide drugs. Molecular docking studies reveal that anisessine adopts a bidentate binding mode within the CA active site, with sulfonamide coordination to the zinc ion and carboxamide hydrogen-bonding to Thr199 [5].
Beyond carbonic anhydrase inhibition, anisessine demonstrates modulatory effects on epigenetic regulatory enzymes including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). The molecule's diverse recognition capabilities stem from its hybrid nature:
This multimodal pharmacophore profile enables engagement with disparate biological targets including:
Table 3: Comparative Pharmacological Profile of Anisessine Hybrid Structure
Pharmacophore Element | Key Molecular Interactions | Biological Targets | Therapeutic Implications |
---|---|---|---|
Sulfonamide Group | Zinc coordination, hydrogen bond acceptance | Carbonic anhydrases, matrix metalloproteinases | Antiglaucoma, anticancer, diuretic |
Carboxamide Group | Hydrogen bond donation/acceptance | Kinases, proteases, transferases | Anticancer, anti-inflammatory |
1,3,4-Oxadiazole Core | π-π stacking, dipole-dipole interactions | DNA/enzyme active sites, receptors | Antimicrobial, antiviral |
Aryl Substituents | Hydrophobic pocket binding, van der Waals | Nuclear receptors, ion channels | CNS penetration, metabolic stability |
The molecular hybridization strategy exemplified by anisessine addresses several pharmacokinetic challenges inherent in single-pharmacophore drugs. By balancing hydrophilic character (sulfonamide) with lipophilic components (aryl groups), these hybrids achieve optimal logD values (1.8-2.5) that enhance membrane permeability while maintaining aqueous solubility (>150 μg/mL). Structural modifications around the oxadiazole core have demonstrated significant impacts on blood-brain barrier penetration, with fluorinated analogs showing particularly promising brain-to-plasma ratios (>0.8) in preclinical models. These properties position sulfonamide-carboxamide hybrids as valuable scaffolds for central nervous system targets including γ-aminobutyric acid (GABA) transaminase and N-methyl-D-aspartate (NMDA) receptors [8].
The emergent biological properties of anisessine derivatives highlight the therapeutic potential of this chemotype beyond initial carbonic anhydrase inhibition. Recent studies demonstrate enhanced selectivity profiles against cancer-associated isoforms CA IX and XII over ubiquitous off-target isoforms, suggesting potential for tumor-selective therapies. Additionally, several analogs show potentiation effects with antifungal agents against resistant Candida strains, potentially addressing fluconazole resistance through novel mechanisms. These diverse applications underscore the versatility of the sulfonamide-carboxamide hybrid pharmacophore in addressing multiple therapeutic needs through strategic molecular design [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7